![molecular formula C19H28N4O2 B4536332 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4536332.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea
Descripción general
Descripción
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea, also known as DM-PU-SC-00001, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The chemical compound has been utilized as a precursor in the synthesis of complex heterocyclic compounds. For instance, pyrimidine derivatives and related compounds have been synthesized from pyrazole derivatives, showcasing a method for creating pyrazolylurea derivatives and their subsequent transformation into pyrazolo[3,4-d]pyrimidines. These processes are critical for developing new materials with potential applications in various domains, including medicinal chemistry and material science (Senda Shigeo et al., 1972).
Corrosion Inhibition
The compound's derivatives have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds, including those similar in structure to the specified compound, demonstrated their effectiveness in preventing corrosion of metals. These findings suggest applications in industries where metal preservation is crucial (Hengliang Wang et al., 2006).
Molecular Properties and Theoretical Studies
Theoretical investigations into the molecular structure, vibrational spectra, and electronic properties of related compounds have been conducted to understand better their reactivity and stability. Such studies are foundational for designing new molecules with tailored properties for specific applications, such as pharmaceuticals, catalysts, or materials (E. Al-Abdullah et al., 2014).
Biological Evaluation
Although direct applications in biological systems were excluded from this query, it's worth noting that derivatives of similar compounds have been synthesized and evaluated for their biological activities, such as anticancer properties. This highlights the broader impact of research on such compounds, extending beyond their chemical properties to potential therapeutic applications (Khaled R. A. Abdellatif et al., 2014).
Propiedades
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3-ethoxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-5-25-12-6-11-20-19(24)21-18-15(3)22-23(16(18)4)13-17-9-7-14(2)8-10-17/h7-10H,5-6,11-13H2,1-4H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZGMOQGKGWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(methylthio)phenyl]sulfonyl}-N-propyl-4-piperidinecarboxamide](/img/structure/B4536256.png)
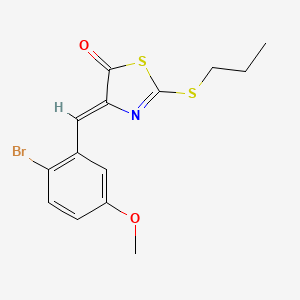
![N-(3-chloro-4-fluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4536276.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4536282.png)
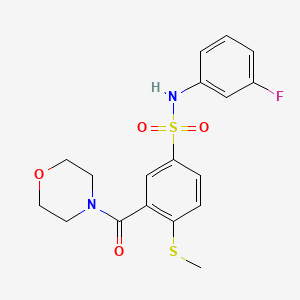
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4536289.png)
![2-[(4-bromophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4536296.png)
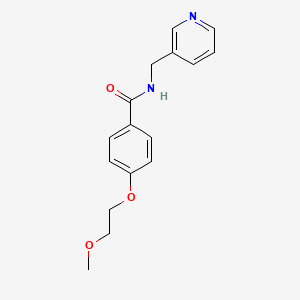
![3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4536312.png)
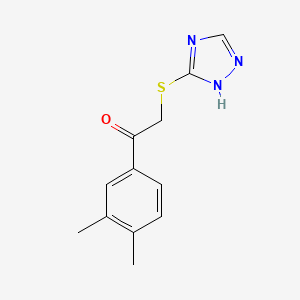
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4536316.png)
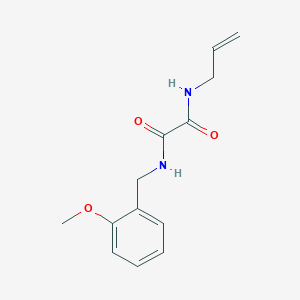
![4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4536340.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4536348.png)